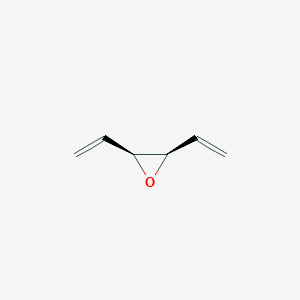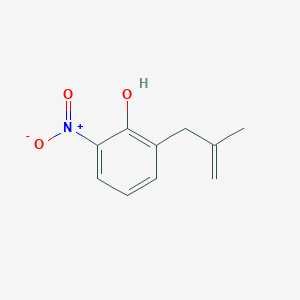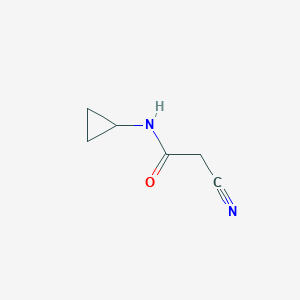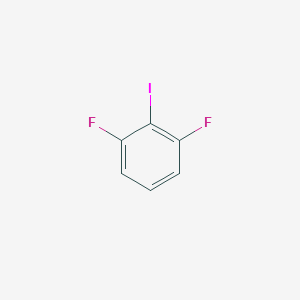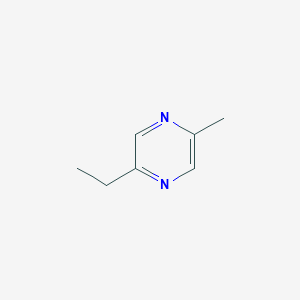
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, also known as MDP, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research. It is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mécanisme D'action
The mechanism of action of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its small size and relative ease of synthesis, which makes it a convenient compound to work with. Another advantage is its versatility, as it has shown potential as a therapeutic agent in various fields of research. However, a limitation of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its limited availability and high cost, which may restrict its use in certain studies.
Orientations Futures
There are several future directions for research on N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. Another area of interest is the identification of specific disease targets and mechanisms of action for N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, which could lead to the development of more targeted and effective therapeutic applications. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide involves a multi-step process that includes the reaction of phthalic anhydride with 2-aminopyridine to form 2-(pyridin-2-yl)isoindole-1,3-dione. This intermediate is then reacted with morpholine and formaldehyde to yield N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide.
Applications De Recherche Scientifique
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
10329-95-0 |
|---|---|
Formule moléculaire |
C18H19N3O5 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2 |
Clé InChI |
IMFASZSXAQHCHV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
SMILES canonique |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



